N-Benzyl-N-ethyl-benzene-1,4-diamine
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Overview
Description
N-Benzyl-N-ethyl-benzene-1,4-diamine is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 . It is also known as Benzocaine, which is a local anesthetic commonly used in the medical and dental fields.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two amine groups at the 1 and 4 positions, and benzyl and ethyl groups attached to the nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.32 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the searched resources .Scientific Research Applications
Organometallic Synthesis
N-Benzyl-N-ethyl-benzene-1,4-diamine and similar compounds have been used in the formation of phenyllithium and ferrocenylenedilithium. These reagents play a crucial role in organometallic syntheses, producing a variety of products in good yield (Rausch & Ciappenelli, 1967).
Corrosion Inhibition
Compounds like this compound have been evaluated for their corrosion inhibiting properties. Their application in industries for tasks like pickling of steel and oil well acidization is notable. Their inhibition efficiency in protecting metal surfaces in acidic solutions is significant, often following the Langmuir adsorption isotherm (Singh & Quraishi, 2016).
Spectroscopy and Crystallography
The spectroscopic and structural characterization of compounds similar to this compound has been explored. Their synthesis and elucidation through techniques like IR-spectroscopy, UV-spectroscopy, and crystallography offer insights into their electronic structure and physical properties (Kolev et al., 2009).
Electrochemical Applications
These compounds have been synthesized through electrochemical methods, offering a mild and regioselective approach. This synthesis avoids the use of toxic reagents, making it an environmentally friendlier option (Sharafi-kolkeshvandi et al., 2016).
Fluorescence Sensing
Certain derivatives of this compound exhibit aggregation-induced emission enhancement (AIEE) characteristics, which are promising for fluorescence sensing applications. Their response to different solvents and the enhanced fluorescence emission in aggregated states highlight their potential in sensing applications (Wu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-N-benzyl-4-N-ethylbenzene-1,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFBOKSIVYNZSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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